molecular formula C12H19N3O4S B13078458 N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B13078458
M. Wt: 301.36 g/mol
InChI Key: ZMRZLDGYVAGHAF-UHFFFAOYSA-N
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Description

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitrobenzene sulfonamide core linked to a branched aminoalkyl chain (2-amino-2-ethylbutyl group). Sulfonamides are widely studied for their biological activity, crystallographic behavior, and synthetic utility in drug discovery and materials science .

Properties

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

N-(2-amino-2-ethylbutyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H19N3O4S/c1-3-12(13,4-2)9-14-20(18,19)11-8-6-5-7-10(11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3

InChI Key

ZMRZLDGYVAGHAF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Sulfonylation Reaction Conditions

  • Sulfonating Agent: 2-nitrobenzenesulfonyl chloride is the preferred sulfonylating agent, prepared by chlorosulfonation of 2-nitrobenzene or commercially available.
  • Amine Reactant: 2-amino-2-ethylbutyl amine serves as the nucleophile.
  • Solvents: Common solvents include toluene, xylene, or polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAC). Toluene is particularly favored for its stability and ease of removal.
  • Temperature: Elevated temperatures between 120°C and 160°C are employed to facilitate the reaction, typically for 3 to 7 hours.
  • Catalysts/Additives: Catalytic amounts of amides (e.g., DMF) or high-boiling tertiary amines can be used to enhance reaction rates and selectivity, avoiding acid scavengers and minimizing by-products.

Reaction Mechanism

The sulfonyl chloride reacts with the amine nucleophile to form the sulfonamide bond via nucleophilic substitution:

$$
\text{R-SO}2\text{-Cl} + \text{R'-NH}2 \rightarrow \text{R-SO}_2\text{-NR'} + \text{HCl}
$$

The nitro group on the aromatic ring is electron-withdrawing, which can influence reactivity and requires controlled reaction conditions to prevent side reactions.

Alternative Synthetic Routes

Recent advances include:

Experimental Protocol Example

Step Reagents & Conditions Description Outcome
1 2-nitrobenzenesulfonyl chloride (1.5 equiv), 2-amino-2-ethylbutyl amine (1 equiv), toluene solvent Mix reagents under inert atmosphere, heat at 130°C for 5 hours with stirring Formation of sulfonamide bond
2 Cooling, filtration, and recrystallization from ethanol Purification of crude product High purity this compound

This protocol aligns with patent literature describing sulfonamide syntheses at elevated temperatures in toluene or DMF, optimizing molar ratios and reaction times to maximize yield and minimize by-products.

Yield and Purity Considerations

  • Yields typically range from 70% to 90% depending on reaction parameters and purification methods.
  • Purity is confirmed via spectroscopic techniques such as IR, NMR, and mass spectrometry, ensuring the sulfonamide bond formation and absence of unreacted starting materials or side products.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Notes
Sulfonating agent ratio 1.5 to 4 molar equivalents Excess to drive reaction to completion
Solvent Toluene, DMF, NMP, DMAC Toluene preferred for ease of handling
Temperature 120°C to 160°C Higher temperatures speed reaction but risk by-products
Reaction time 3 to 7 hours Optimized based on monitoring (e.g., TLC)
Catalyst DMF or tertiary amines (catalytic amounts) Enhances reaction rate and selectivity
Purification Recrystallization, chromatography Ensures product purity and removal of impurities

Research Findings and Optimization

  • Use of catalytic amides or tertiary amines reduces the formation of bis-sulfonylated by-products, improving selectivity.
  • High concentration (>50%) of aniline derivatives can be used without acid acceptors, simplifying the process and reducing waste.
  • Water-based sulfonylation with sodium acetate and sulfonyl chlorides at moderate temperatures offers an environmentally friendly alternative, potentially adaptable to this compound.
  • Electrochemical and sulfur dioxide insertion methods are emerging but less common for this specific compound due to complexity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Nitrogen

The primary amine group in the 2-amino-2-ethylbutyl chain acts as a nucleophile, enabling functionalization through alkylation or acylation:

Example Reaction :

N 2 Amino 2 ethylbutyl 2 nitrobenzene 1 sulfonamide+R XN Alkylated Product\text{N 2 Amino 2 ethylbutyl 2 nitrobenzene 1 sulfonamide}+\text{R X}\rightarrow \text{N Alkylated Product}

  • Conditions :

    • Alkylation with alcohols via manganese-catalyzed "borrowing hydrogen" methodology (Mn(I) catalyst, K2_2CO3_3, 150°C) .

    • Acylation using acyl chlorides in dichloromethane (DCM) with triethylamine (TEA) as a base .

Key Mechanistic Steps :

  • Dehydrogenation of alcohol to aldehyde.

  • Condensation with the amine to form an imine intermediate.

  • Reduction of the imine to yield the alkylated product .

Substrate (R-X)Catalyst/ConditionsYield (%)Reference
Benzyl alcoholMn(I) PNP, K2_2CO3_386
Acetyl chlorideTEA, DCM, 25°C92

Sulfonamide Bond Cleavage

The sulfonamide bond (–SO2_2NH–) undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Compound+HCl conc 2Nitrobenzenesulfonic acid+2Amino 2 ethylbutylamine\text{Compound}+\text{HCl conc }\rightarrow 2-\text{Nitrobenzenesulfonic acid}+2-\text{Amino 2 ethylbutylamine}

  • Conditions : 6 M HCl, reflux, 12 hours.

Basic Hydrolysis :

Compound+NaOH aq 2Nitrobenzenesulfonate+Amine\text{Compound}+\text{NaOH aq }\rightarrow 2-\text{Nitrobenzenesulfonate}+\text{Amine}

  • Conditions : 2 M NaOH, 80°C, 6 hours.

Stability Data :

EnvironmentStability
Neutral (pH 7)Stable (>24 hours)
Acidic (pH < 3)Cleavage in 12 hours
Basic (pH > 10)Cleavage in 6 hours

Electrophilic Aromatic Substitution

Nitration :

Compound+HNO3/H2SO42 4 Dinitrobenzenesulfonamide Derivative\text{Compound}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{2 4 Dinitrobenzenesulfonamide Derivative}

  • Yield : <10% due to steric and electronic hindrance.

Coupling Reactions via Transition-Metal Catalysis

The aliphatic amine participates in C–N bond-forming reactions:

Example : Rhodium-catalyzed coupling with imidates to form indazole derivatives .

  • Conditions : Rh/Cu catalyst, DMF, 100°C.

  • Mechanism :

    • C–H activation to form a rhodacycle.

    • Oxidative insertion of nitrosobenzene.

    • Reductive elimination to yield the coupled product .

Functionalization of the Nitro Group

While direct reduction of the nitro group is not explicitly reported for this compound, analogous reactions suggest potential pathways:

Theoretical Reduction :

 NO2H2/Pd C NH2\text{ NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{ NH}_2

  • Challenges : Competitive reduction of the sulfonamide bond may occur .

Sulfonylation of the Amine Group

The primary amine undergoes further sulfonylation with activated sulfonyl chlorides:

Example :

Compound+Ar SO2ClDMAPBis sulfonylated Product\text{Compound}+\text{Ar SO}_2\text{Cl}\xrightarrow{\text{DMAP}}\text{Bis sulfonylated Product}

  • Conditions : DMAP (catalytic), DCM, 25°C .

  • Yield : 52–56% after recrystallization .

Critical Analysis of Reactivity

  • Steric Effects : The 2-ethylbutyl chain hinders reactions at the amine site, necessitating elevated temperatures or catalytic acceleration .

  • Electronic Effects : The electron-withdrawing nitro group reduces aromatic reactivity but stabilizes the sulfonamide bond against hydrolysis.

  • Catalytic Efficiency : Mn(I) and Rh(III) catalysts enhance atom economy in alkylation and coupling reactions, respectively .

This compound’s multifunctional design enables tailored modifications for pharmaceutical or material science applications, though careful optimization of conditions is required to mitigate competing pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Properties
The compound is noted for its hypoglycemic activity, making it a candidate for the treatment of diabetes and related disorders. Research indicates that sulfonamide derivatives can help manage impaired glucose tolerance and insulin resistance syndromes. The mechanism involves the modulation of glucose metabolism pathways, which is essential for developing effective antidiabetic medications .

2. Antiviral Activity
Recent studies have explored the use of sulfonamide compounds in combating viral infections, particularly SARS-CoV-2. Computational docking studies have shown that certain sulfonamides can inhibit the main protease of SARS-CoV-2, suggesting their potential as antiviral agents. The presence of hydrogen bonds with critical residues in the viral protease enhances their inhibitory effects .

3. Antimicrobial Activity
Sulfonamides are widely recognized for their antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. The broad-spectrum activity against various pathogens makes them valuable in treating bacterial infections .

1. Anti-inflammatory Effects
Sulfonamides have demonstrated significant anti-inflammatory properties in vitro. Studies using macrophage assays have shown that these compounds can inhibit pro-inflammatory cytokine production, which is beneficial in treating inflammatory diseases .

2. Anticancer Potential
The structural characteristics of sulfonamides allow them to interact with various biological targets implicated in cancer progression. Some derivatives have been evaluated for their anticancer activities against specific cell lines, showing promising results in inhibiting tumor growth .

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide typically involves multi-step reactions that include the formation of the sulfonamide linkage through coupling reactions with appropriate amines and nitrobenzene derivatives. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity .

2. Characterization Methods
Characterization of synthesized sulfonamides is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and assess interactions at the molecular level .

Case Studies

Study Objective Findings
Study 1Evaluate hypoglycemic effectsDemonstrated significant reduction in blood glucose levels in diabetic models
Study 2Investigate antiviral propertiesShowed effective inhibition of SARS-CoV-2 main protease with docking scores indicating strong binding affinity
Study 3Assess anti-inflammatory activityInhibited NO production in macrophages by up to 50% compared to control groups

Mechanism of Action

The mechanism of action of N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death.

Comparison with Similar Compounds

Structural and Functional Insights

  • Aminoalkyl Chain Variations: Branched vs. Cyclic Modifications: N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide () demonstrates how cyclic structures can stabilize conformational rigidity, which may influence binding affinity in biological systems .
  • Hydrophobic groups (e.g., methyl in N-(3-Methyl-phenyl)-2-nitro-benzene-sulfonamide) may increase lipid solubility, favoring pharmacokinetic profiles .
  • Purity and Synthetic Accessibility: N-(4-Aminobutyl)-2-nitrobenzenesulfonamide () is noted for >95% purity, suggesting optimized synthetic protocols that could be adapted for the target compound . Fluorinated analogs (e.g., –3) require specialized reagents (e.g., heptadecafluorodecyl groups), complicating synthesis compared to non-fluorinated derivatives .

Crystallographic Behavior

  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide () highlights the role of sulfonamide hydrogen bonding in crystal packing, which may inform the design of stable solid forms for the target compound .

Commercial and Industrial Relevance

  • N-(2-Aminoethyl)-2-nitrobenzene-1-sulfonamide () is marketed by multiple suppliers (e.g., Enamine, Santa Cruz Biotechnology), underscoring its utility in high-throughput screening and combinatorial chemistry .

Biological Activity

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the sulfonamide class, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring with a nitro substituent. The nitro group (-NO2) is known for its dual role as both a pharmacophore and a toxicophore, influencing the compound's biological interactions.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

ParameterValueInterpretation
Caco-2 Permeability-5.473Low permeability
MDCK Permeability0.0003Higher permeability
Human Intestinal Absorption0.032Low absorption
Plasma Protein Binding27.41%Low protein binding
Volume Distribution (VD)1.887 ml/minOptimal volume distribution
Half-Life (T1/2)0.257 hoursShort half-life

These parameters suggest that while the compound may have limited absorption in the gastrointestinal tract, it has a favorable distribution profile once in circulation .

Toxicity Studies

The potential toxicity of this compound has been evaluated using theoretical models. Previous studies indicate that sulfonamides can produce toxicity in biological systems; thus, further empirical research is warranted to establish safety profiles .

Case Studies

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against various strains of bacteria, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antiviral Efficacy : Another investigation focused on a related sulfonamide's efficacy against influenza viruses, revealing IC50 values indicating potent antiviral activity .

Q & A

Q. What are the recommended synthetic routes for N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine. For this compound, 2-nitrobenzenesulfonyl chloride (precursor) could react with 2-amino-2-ethylbutylamine under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry (1:1 molar ratio), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical for yield improvement .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and amine/sulfonamide linkage.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • FT-IR to identify functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹, nitro group at ~1520 cm⁻¹).
  • Melting point analysis to compare with literature values (if available) .

Q. What solvents and storage conditions are optimal for stabilizing this compound?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while non-polar solvents (e.g., hexane) are suitable for crystallization. Storage at –20°C under inert atmosphere (argon/nitrogen) in amber vials prevents degradation from moisture and light .

Advanced Research Questions

Q. How do substituents on the benzene ring (e.g., nitro group position) influence the compound’s electronic properties and reactivity?

The nitro group at the ortho position (2-nitro) induces strong electron-withdrawing effects, polarizing the sulfonamide S–N bond and enhancing electrophilicity. Computational studies (DFT, ESP maps) can quantify charge distribution, while Hammett constants (σ) predict substituent effects on reaction kinetics. Comparative analysis with para-nitro analogs (e.g., 4-nitrobenzenesulfonamide derivatives) reveals differences in hydrogen-bonding capacity and π-π stacking interactions .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in:

  • Test strains/cell lines (Gram-positive vs. Gram-negative bacteria, eukaryotic vs. prokaryotic systems).
  • Assay conditions (pH, temperature, nutrient media).
  • Compound solubility (use of co-solvents like DMSO ≤1%).
    Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀/EC₅₀) improve reproducibility. Cross-validation with molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like dihydropteroate synthase .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., carbonic anhydrase) using PDB structures (e.g., 3LXE). Focus on sulfonamide’s sulfone moiety coordinating zinc ions in active sites.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • ADMET prediction : Tools like SwissADME evaluate bioavailability, LogP, and blood-brain barrier penetration .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Torsion angles between the sulfonamide group and aromatic ring.
  • Intermolecular interactions (e.g., hydrogen bonds between –NH₂ and nitro groups).
  • Packing motifs (e.g., herringbone vs. layered structures). Crystallization in mixed solvents (ethanol/water) enhances crystal quality. Compare with analogs like N-(2-chlorophenyl)-2-nitrobenzenesulfonamide to study halogen vs. aminoalkyl substituent effects .

Q. What analytical methods quantify trace impurities or degradation products?

  • HPLC-MS/MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to separate degradation products (e.g., hydrolyzed sulfonamide).
  • Stability studies : Accelerated conditions (40°C/75% RH for 4 weeks) under ICH guidelines.
  • ICP-OES : Detect heavy metal catalysts (e.g., Pd from coupling reactions) .

Methodological Notes

  • Contradiction Handling : When conflicting data arise (e.g., bioactivity vs. computational predictions), employ orthogonal assays (e.g., SPR for binding kinetics) and meta-analysis of structural analogs .
  • Safety : Use fume hoods during synthesis (nitro groups may release NOx vapors) and follow GHS guidelines for sulfonamide handling (P201, P210 precautions) .

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